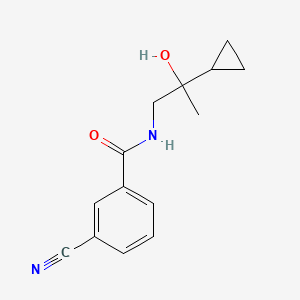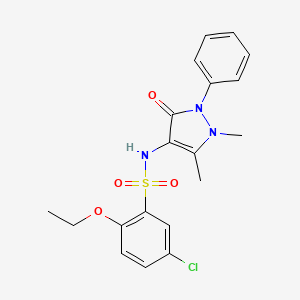![molecular formula C17H17FN2O4S B2489953 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 922004-56-6](/img/structure/B2489953.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, employing strategies like organocatalytic asymmetric Mannich reactions or one-pot multicomponent syntheses. For example, organocatalyzed asymmetric Mannich reactions have been used to construct chiral tetrasubstituted C-F stereocenters, showcasing the intricate synthetic routes possible for complex molecules (Li, Lin, & Du, 2019). Similarly, one-pot reactions involving 2-aminophenols and isocyanides have led to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, highlighting the efficiency of such approaches in synthesizing complex scaffolds (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques like X-ray crystallography, which provides detailed insights into the crystalline structures and molecular conformations. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was studied using X-ray crystallography, revealing specific crystalline parameters and intermolecular interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with enzymes or participation in catalytic cycles. For instance, certain benzenesulfonamide derivatives have been investigated as cyclooxygenase inhibitors, demonstrating the potential for targeted chemical reactivity (Hashimoto et al., 2002). Another study highlighted N-fluorobenzenesulfonimide's role as an effective catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide, showcasing the compound's utility in synthesizing complex heterocycles (Pang et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the material's behavior and potential applications. While specific data on the compound is scarce, related research on the crystal structures of benzenesulfonamide derivatives provides insight into their architectural and interaction patterns (Suchetan et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are vital for understanding the compound's applications. Although direct examples are limited, studies on related compounds, such as the synthesis of benzhydrylamines through base-mediated intramolecular sp^3 C-arylation of N-benzyl-2-nitrobenzenesulfonamides, illustrate the complex chemical behavior and synthetic potential of these molecules (Kisseljova, Smyslová, & Krchňák, 2014).
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Research has shown that organocatalytic asymmetric Mannich reactions can effectively construct tetrasubstituted C‒F stereocenters using related scaffolds. For example, an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, closely related to the chemical structure , affords various seven-member cyclic amines. This reaction, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, accommodates a wide range of substrates with excellent yields and enantioselectivities, demonstrating the potential utility of similar compounds in synthesizing chiral molecules (Li, Lin, & Du, 2019).
Synthesis of Carbonic Anhydrase Inhibitors
Another application is found in the synthesis of carbonic anhydrase inhibitors using [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases. The [1,4]oxazepine ring construction enabled by the primary sulfonamide functionality suggests the potential of similar compounds in medicinal chemistry, particularly in developing enzyme inhibitors (Sapegin et al., 2018).
Development of Novel Heterocyclic Compounds
The compound under discussion may also be involved in the synthesis of novel heterocyclic compounds. For instance, benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, demonstrating the compound's utility in creating diverse molecular architectures with potential applications in materials science and pharmaceuticals (Almansour et al., 2016).
Multi-Component Synthetic Reactions
Furthermore, the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives through a novel one-pot multicomponent reaction showcases the compound's relevance in facilitating efficient synthetic pathways. This approach, using 2-aminophenols, Meldrum's acid, and isocyanides, highlights the compound's versatility in organic synthesis (Shaabani et al., 2010).
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)10-24-15-8-5-12(9-14(15)19-16(17)21)20-25(22,23)13-6-3-11(18)4-7-13/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWHQWUSZDAXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)

![5-[(Dimethylsulfamoylamino)methyl]-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2489879.png)
![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)



![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)


![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)